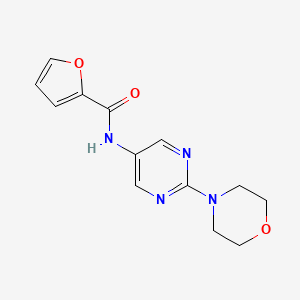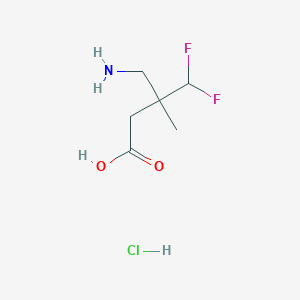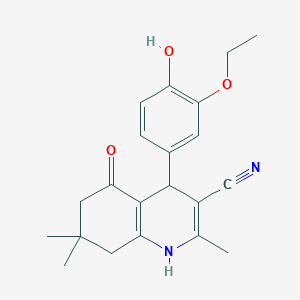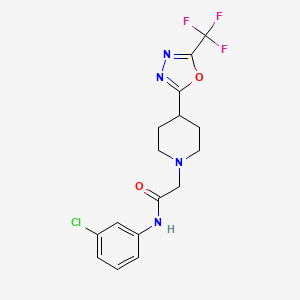![molecular formula C9H10N2O2S B2792992 N-(cyanomethyl)-2-{[(furan-2-yl)methyl]sulfanyl}acetamide CAS No. 1355797-79-3](/img/structure/B2792992.png)
N-(cyanomethyl)-2-{[(furan-2-yl)methyl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyanomethyl)-2-{[(furan-2-yl)methyl]sulfanyl}acetamide, commonly known as FURA-2, is a fluorescent calcium indicator used in various scientific research applications. It is a potent and selective calcium chelator that has been widely used in the field of neuroscience, cell biology, and pharmacology.
Mecanismo De Acción
FURA-2 binds to calcium ions with high affinity and specificity. When bound to calcium, FURA-2 undergoes a conformational change that results in a shift in its fluorescence emission spectrum. This shift can be detected using a fluorescence microscope or spectrofluorometer, allowing researchers to quantify changes in intracellular calcium concentration.
Biochemical and Physiological Effects:
FURA-2 has been used to study a wide range of biochemical and physiological processes that involve calcium signaling. These include neurotransmitter release, muscle contraction, cell proliferation, and apoptosis. FURA-2 has also been used to investigate the effects of drugs and other compounds on calcium signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of FURA-2 is its high affinity and specificity for calcium ions. This allows for accurate and reliable measurements of intracellular calcium concentration. FURA-2 is also relatively easy to use and can be loaded into cells using a variety of methods. However, FURA-2 has some limitations. It requires specialized equipment, such as a fluorescence microscope or spectrofluorometer, to detect changes in fluorescence intensity. FURA-2 is also sensitive to pH changes and other factors that can affect its fluorescence properties.
Direcciones Futuras
There are several future directions for research involving FURA-2. One area of interest is the development of new calcium indicators with improved properties, such as higher affinity and specificity for calcium ions or increased resistance to photobleaching. Another area of interest is the use of FURA-2 in combination with other imaging techniques, such as electrophysiology or optogenetics, to investigate complex physiological processes. Finally, FURA-2 could be used to investigate the role of calcium signaling in disease states, such as neurodegenerative disorders or cancer.
Métodos De Síntesis
FURA-2 can be synthesized using a multi-step process starting with the reaction of furan-2-carboxaldehyde with thioacetic acid to form furan-2-carbaldehyde thioacetal. This intermediate is then reacted with cyanomethyl chloride to form the corresponding cyanomethyl thioether. Finally, this compound is reacted with N-acetyl glycine to form FURA-2.
Aplicaciones Científicas De Investigación
FURA-2 is used as a calcium indicator in various scientific research applications. It is commonly used to measure intracellular calcium concentration in neurons, muscle cells, and other types of cells. FURA-2 can be loaded into cells using microinjection or electroporation, and its fluorescence intensity changes in response to changes in intracellular calcium concentration. This allows researchers to monitor calcium signaling pathways and investigate their role in various physiological processes.
Propiedades
IUPAC Name |
N-(cyanomethyl)-2-(furan-2-ylmethylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c10-3-4-11-9(12)7-14-6-8-2-1-5-13-8/h1-2,5H,4,6-7H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBZKTRDRMNDPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CSCC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-2-{[(furan-2-yl)methyl]sulfanyl}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-(4-fluorophenyl)-5-(furan-2-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2792912.png)

![N-{3-[1-(furan-2-carbonyl)-5-(2-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2792916.png)


![2-(3,4-Dimethoxyphenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide](/img/structure/B2792921.png)
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2792924.png)
![4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-N-(2,4-dichlorophenyl)benzamide](/img/structure/B2792925.png)

![Methyl 3-{[(5-chloro-2,4-dimethoxyphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2792927.png)

![N-(9H-purin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2792930.png)
